L-TYROSINE (3-13C)
Description
Significance of Isotopic Tracers in Elucidating Biological Processes
Isotopic tracers are fundamental tools for unraveling the intricate web of biological processes. wikipedia.org Their application allows for the quantitative measurement of metabolic reaction rates in vivo, a feat not always possible with other methods. ckisotopes.com The use of stable isotopes, in particular, has broadened the scope of metabolic research, enabling studies in areas such as protein turnover, metabolic pathway analysis, and the investigation of diseases like cancer, diabetes, and neurodegenerative disorders. isotope.comckisotopes.com
The core advantage of stable isotope tracers lies in their ability to act as markers without altering the chemical behavior of the molecule of interest. wikipedia.org Because the labeled compound is chemically identical to its natural counterpart, it participates in metabolic reactions in the same manner. nih.gov This allows researchers to follow the labeled substrate through various biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. nih.gov By analyzing the distribution of the isotope in downstream metabolites, scientists can determine the origin of these molecules and the relative rates of their production. nih.gov This information is crucial for understanding how genetic modifications or external factors impact metabolism. nih.gov
Principles of Carbon-13 Labeling for Metabolic and Proteomic Analysis
Carbon-13 (¹³C) is a stable isotope of carbon that is widely used in metabolic and proteomic research. creative-proteomics.com The principle behind ¹³C labeling involves introducing a substrate, such as glucose or an amino acid, that has been enriched with ¹³C into a biological system. nih.gov As the organism or cell culture metabolizes this labeled substrate, the ¹³C atoms are incorporated into a variety of newly synthesized molecules. creative-proteomics.com
Metabolic Analysis: In metabolic flux analysis (MFA), ¹³C-labeled substrates are used to quantify the rates of reactions within a metabolic network. nih.gov By measuring the pattern of ¹³C incorporation into various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of carbon through different pathways. frontiersin.org This provides a detailed picture of cellular metabolism, highlighting the activity of pathways such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.com
Proteomic Analysis: In proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is frequently employed. liverpool.ac.uk In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while another population is grown in a medium containing a "heavy" (¹³C-labeled) version of the same amino acid. liverpool.ac.uk The proteins from both cell populations are then combined and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise quantification of differences in protein abundance between the two samples. acs.org
L-Tyrosine, with its nine carbon atoms, is a valuable amino acid for such studies. When fully labeled with ¹³C (¹³C₉-L-Tyrosine), it exhibits a distinct mass shift that is readily detectable by MS. isotope.com
Historical Context of L-Tyrosine as a Precursor in Isotopic Tracer Studies
The use of isotopically labeled amino acids to study metabolism has a long history. One of the earliest and most significant discoveries made with isotopic tracers involved L-phenylalanine and L-tyrosine. In 1940, a study using a deuterated (a stable isotope of hydrogen) tracer of phenylalanine demonstrated that it is hydroxylated in the body to form tyrosine. nih.gov This was a landmark finding that established the metabolic relationship between these two amino acids. nih.gov
While early studies often utilized radioactive isotopes like carbon-14 (B1195169) (¹⁴C), the development of stable isotope tracers and advanced analytical techniques like mass spectrometry expanded the possibilities for human metabolic research. ckisotopes.comnih.gov The use of ¹³C-labeled tyrosine, specifically [1-¹³C]tyrosine, became the preferred choice for measuring tyrosine oxidation due to its stability and the ease of detection of the labeled carbon dioxide produced. nih.gov
The application of labeled tyrosine tracers has been instrumental in determining the rates of whole-body protein breakdown. nih.gov However, the conversion of phenylalanine to tyrosine adds a layer of complexity to these measurements. nih.gov Despite these challenges, labeled L-tyrosine, including various ¹³C isotopologues, remains a critical tool in studying protein synthesis, amino acid kinetics, and the metabolic alterations associated with various diseases. isotope.comiaea.org
Detailed Research Findings with L-TYROSINE (3-¹³C)
L-Tyrosine labeled with carbon-13 at the third carbon position, L-Tyrosine (3-¹³C), is a specific and valuable tool for tracing the metabolic fate of the tyrosine molecule's backbone structure. Its application allows for precise tracking of its incorporation into proteins and its role in various metabolic pathways.
Properties of L-Tyrosine and its ¹³C-Labeled Isotopologues
The table below outlines the key properties of unlabeled L-Tyrosine and several of its commonly used carbon-13 labeled forms. The specific labeling pattern determines the precise application in research.
| Property | L-Tyrosine | L-Tyrosine (ring-¹³C₆) | L-Tyrosine (¹³C₉) | L-Tyrosine (¹³C₉, ¹⁵N) |
| Chemical Formula | C₉H₁₁NO₃ | C₆H₄CH₂CH(NH₂)COOH | C₉H₁₁NO₃ | C₉H₁₁NH₂COOH |
| Molar Mass (g·mol⁻¹) | 181.19 | 187.14 isotope.com | 190.12 isotope.com | 191.12 isotope.com |
| CAS Number (Unlabeled) | 60-18-4 wikipedia.org | 60-18-4 isotope.com | 60-18-4 isotope.com | 60-18-4 isotope.com |
| CAS Number (Labeled) | N/A | 201595-63-3 isotope.com | 55443-60-2 isotope.com | 202407-26-9 isotope.com |
| Primary Applications | Protein synthesis, precursor to neurotransmitters wikipedia.org | Biomolecular NMR, Metabolism, Proteomics isotope.com | Metabolism, Metabolomics, Proteomics isotope.com | SILAC, Metabolism, Metabolomics isotope.com |
Note: The asterisk () in the chemical formulas indicates the presence of isotopically labeled atoms.*
Applications in Research
Research utilizing ¹³C-labeled L-Tyrosine has provided significant insights into protein metabolism and neurotransmitter synthesis.
| Research Area | Key Findings |
| Protein Synthesis Rates | Studies using radiolabeled tyrosine have shown its rapid incorporation into proteins, serving as a reliable tracer for evaluating protein synthesis rates in various tissues, including tumors. snmjournals.org |
| Metabolic Pathway Analysis | The use of labeled tyrosine, in conjunction with other isotopic tracers, has been crucial in defining the kinetics of phenylalanine hydroxylation to tyrosine and understanding whole-body protein breakdown. nih.gov |
| Neurotransmitter Synthesis | As a direct precursor to catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, labeled tyrosine is used to study the dynamics of neurotransmitter production in the brain. wikipedia.org |
| Engineered Biosynthesis | In metabolic engineering, strains of E. coli have been developed to overproduce L-Tyrosine. Isotopic labeling can be used to trace and optimize the carbon flow through the engineered biosynthetic pathways. nih.govresearchgate.net |
Properties
Molecular Weight |
182.81 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of L Tyrosine 3 13c
Strategies for Carbon-13 Enrichment at the C3 Position of L-Tyrosine
Several synthetic routes have been developed to achieve site-specific isotopic labeling of amino acids. For L-Tyrosine (3-¹³C), these strategies primarily involve multi-step chemical syntheses, often incorporating enzymatic or chemo-enzymatic steps to ensure high stereoselectivity.
Chemomicrobiological Synthesis Approaches
Chemomicrobiological synthesis combines chemical methods with microbial enzymatic reactions to produce complex molecules. A well-established method for synthesizing L-Tyrosine and its isotopomers utilizes the enzyme β-tyrosinase (tyrosine phenol-lyase, TPL) found in bacteria such as Erwinia herbicola. acs.orgresearchgate.net This enzyme can catalyze the reversible reaction between phenol, pyruvate, and ammonia (B1221849) to form L-Tyrosine. google.comjmb.or.kr
To introduce the ¹³C label at the C3 position of L-Tyrosine, one would need to start with L-pyruvate labeled at the C3 (methyl) position. The enzyme would then construct the amino acid, placing the isotopic label at the desired C3 position of the final L-Tyrosine product. The chirality is introduced biochemically by the enzyme, which obviates the need for complex chiral separations. acs.org While this method is highly efficient for producing various L-Tyrosine isotopomers, its application for L-Tyrosine (3-¹³C) is dependent on the availability and cost of [3-¹³C]pyruvate. acs.org
Palladium-Catalyzed Carboalkoxylation Routes
A robust chemical synthesis for L-[3-¹³C]Tyrosine has been developed that relies on palladium-catalyzed reactions to introduce the isotopic label. researchgate.net This strategy begins with [¹³C]carbon monoxide ([¹³C]CO), a common starting material for ¹³C labeling. The key steps involve:
Preparation of a Labeled Precursor : The synthesis starts with the palladium-catalyzed carboalkoxylation of an aryl halide. This reaction incorporates the [¹³C]CO to form a labeled ester.
Conversion to Benzyl (B1604629) Bromide : The resulting ester is then converted into an [α-¹³C]benzyl bromide. In this intermediate, the benzylic carbon—which will become the C3 carbon of tyrosine—carries the ¹³C label. researchgate.net
This organometallic approach provides a precise and high-yield method for incorporating the carbon-13 isotope at the target position before the amino acid backbone is constructed. researchgate.net
Diastereoselective Alkylation in L-Tyrosine (3-¹³C) Synthesis
Following the creation of the [α-¹³C]benzyl bromide, the next critical step is the formation of the amino acid's chiral center with the correct L-configuration. This is achieved through asymmetric synthesis, specifically by the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. researchgate.netacs.org
The process utilizes a homochiral oxazinone, often referred to as Dellaria's oxazinone, which serves as a chiral glycine synthon. acs.org The enolate of this oxazinone is generated and then alkylated with the previously synthesized [α-¹³C]benzyl bromide. The bulky chiral auxiliary directs the incoming benzyl bromide to a specific face of the molecule, resulting in a high degree of diastereoselectivity. researchgate.netacs.org
Finally, the oxazinone auxiliary is cleaved through ethanolysis and subsequent hydrolysis to release the L-[3-¹³C]Tyrosine. researchgate.net This multi-step chemical route provides excellent control over both the isotopic placement and the stereochemistry of the final product. researchgate.net
Table 1: Key Stages in the Chemical Synthesis of L-[3-¹³C]Tyrosine
| Stage | Description | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| Isotope Incorporation | Palladium-catalyzed carboalkoxylation introduces the label from the source. | [¹³C]Carbon Monoxide, Aryl Halide, Palladium Catalyst | researchgate.net |
| Precursor Formation | The carboxylated intermediate is converted to a reactive electrophile. | [α-¹³C]Benzyl Bromide | researchgate.net |
| Asymmetric Alkylation | A chiral glycine equivalent is alkylated with the labeled benzyl bromide to set the stereocenter. | Dellaria's Oxazinone, [α-¹³C]Benzyl Bromide | researchgate.netacs.org |
| Deprotection | The chiral auxiliary is removed to yield the final amino acid. | Ethanol, Acid Hydrolysis | researchgate.net |
Enzymatic Synthesis Considerations
Enzymatic methods offer high specificity and mild reaction conditions. google.com Besides the aforementioned tyrosine phenol-lyase (TPL), other enzymes could be considered. For example, L-phenylalanine can be hydroxylated to form L-tyrosine by L-phenylalanine 4'-monooxygenase. nih.gov A potential route could therefore involve the synthesis of L-[3-¹³C]phenylalanine followed by enzymatic hydroxylation.
The synthesis of L-[3-¹³C]phenylalanine itself can be achieved using similar strategies as for tyrosine, such as the diastereoselective alkylation of a chiral glycine equivalent with [α-¹³C]benzyl bromide. researchgate.net This combined chemo-enzymatic approach leverages the precision of chemical synthesis for isotope placement and the specificity of enzymes for the final conversion step. nih.gov
Purity and Positional Isotopic Enrichment Verification for L-TYROSINE (3-13C)
For applications in metabolic studies and quantitative mass spectrometry, both high chemical purity and high isotopic enrichment are crucial. Commercial suppliers of L-Tyrosine (3-¹³C) typically guarantee a chemical purity of >98% and an isotopic enrichment of >99%. isotope.combuchem.com
Verification of these parameters is performed using a suite of analytical techniques:
Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the labeled compound and to assess the degree of isotopic enrichment. buchem.comoup.com The mass spectrum will show a molecular ion peak shifted by +1 mass unit compared to the unlabeled compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the chemical and chiral purity of the final product, ensuring that it is free from starting materials, by-products, and the incorrect (D-) enantiomer. jmb.or.kr
A Certificate of Analysis provided by the manufacturer will typically include data from these analyses to validate the product's specifications. buchem.com
Table 2: Typical Product Specifications for L-Tyrosine (3-¹³C)
| Parameter | Specification | Analytical Method | Reference |
|---|---|---|---|
| Chemical Purity | ≥98% | HPLC, NMR | isotope.com |
| Isotopic Enrichment | ≥99% | Mass Spectrometry, ¹³C-NMR | isotope.comoup.com |
| Form | White Crystalline Solid | Visual Inspection | isotope.com |
| Molecular Weight | ~182.18 g/mol | Mass Spectrometry | isotope.com |
Considerations for Production Scalability in Research Applications
The synthesis of L-Tyrosine (3-¹³C) is a complex, multi-step process, which presents challenges for large-scale production. Research applications, such as proteomics, metabolomics, and in vivo metabolic tracing, often require gram-scale quantities of the labeled amino acid. isotope.combuchem.com
Key considerations for scalability include:
Cost of Starting Materials : The primary source of the label, [¹³C]carbon monoxide, is expensive, which significantly impacts the final cost of the product. researchgate.net
Purification : Chromatographic purification is required at various stages, which can be a bottleneck for scaling up production. Developing crystallization-based purification methods can improve throughput.
Biocatalytic Alternatives : For larger scales, improving chemomicrobiological or enzymatic routes could be more cost-effective. researchgate.net The development of engineered microbial strains that can produce L-Tyrosine at high titers (with reports of up to 92.5 g/L for unlabeled tyrosine) presents a promising avenue. frontiersin.org If these strains could be adapted to efficiently utilize a labeled precursor like [3-¹³C]pyruvate, it could represent a more scalable production strategy than a full chemical synthesis. However, the cost and availability of the labeled feedstocks remain the primary challenge. nih.gov
Currently, the palladium-catalyzed chemical route remains a reliable, albeit costly, method for producing the high-purity L-Tyrosine (3-¹³C) required for demanding research applications. researchgate.net
Analytical Methodologies for L Tyrosine 3 13c Tracing and Quantification
Mass Spectrometry (MS) Applications in L-TYROSINE (3-13C) Research
Mass spectrometry has become an indispensable tool in the life sciences, providing unparalleled sensitivity and specificity for the analysis of biomolecules. In the context of L-tyrosine (3-13C) research, various MS-based methodologies are employed to trace its metabolic journey and quantify its presence in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Fate Tracing
Liquid chromatography-mass spectrometry (LC-MS) is a robust technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is particularly well-suited for tracing the metabolic fate of L-tyrosine (3-13C). By introducing [U-13C]-L-tyrosine to cells or organisms, researchers can track the incorporation of the 13C label into various downstream metabolites. nih.govnih.gov
For instance, in the study of melanin (B1238610) synthesis, LC-MS has been used to measure the production of both eumelanin (B1172464) and pheomelanin by tracing the fate of [U-13C] L-tyrosine. nih.govnih.gov This method allows for the differentiation between newly synthesized melanin and pre-existing stores, providing a dynamic view of melanogenesis. nih.govnih.gov The compatibility of L-tyrosine fate tracing with untargeted LC-MS-based metabolomics enables a broad measurement of cellular metabolism in conjunction with specific pathways like melanin synthesis. nih.gov
Key Research Findings from LC-MS Studies:
| Finding | Significance | Reference(s) |
| Differential de novo synthesis of eumelanin and pheomelanin (mixed melanogenesis) was uncovered. | Provides new insights into the complexities of melanin production. | nih.govnih.gov |
| Distinct mechanisms that alter melanosomal pH differentially induce new eumelanin and pheomelanin synthesis. | Highlights the role of the cellular microenvironment in regulating melanin type. | nih.govnih.gov |
| Synthesis of L-3,4-dihydroxyphenylalanine (L-DOPA), a key tyrosine metabolite, is controlled by multiple factors. | Demonstrates the intricate regulation of the tyrosine metabolic network. | nih.govnih.gov |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Protein-Bound Species
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for analyzing molecules in solution, making it ideal for studying protein-bound species. mdpi.com In the context of L-tyrosine (3-13C), ESI-MS/MS is instrumental in identifying and quantifying post-translational modifications of proteins. mdpi.com
One significant application is the accurate determination of protein-bound 3-nitro-L-tyrosine (NTyr), a marker of oxidative stress. A sensitive and selective method using isotope dilution liquid chromatography coupled with ESI-MS/MS has been developed for this purpose. nih.gov This method involves the acid hydrolysis of proteins and solid-phase extraction prior to analysis. nih.gov To account for the potential artificial formation of NTyr during sample preparation, (13)C-labeled L-tyrosine is added to the samples. nih.gov The subsequent measurement of (13)C-enriched NTyr allows for the precise correction of any artifactual nitration, ensuring accurate quantification of the endogenous levels of protein-bound NTyr. nih.gov
Isotope Dilution Mass Spectrometry for Quantitative Analysis
Isotope dilution mass spectrometry (IDMS) is widely regarded as the gold standard for quantitative analysis of small molecules, peptides, and proteins. shoko-sc.co.jp This method relies on the addition of a known amount of a stable isotope-labeled internal standard—in this case, L-tyrosine (3-13C) or other isotopically labeled versions—to a sample. nist.gov The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the labeled and unlabeled compounds behave nearly identically during sample preparation and analysis, this method provides highly accurate and precise quantification. nist.gov
IDMS is crucial for the certification of analyte concentrations in Standard Reference Materials (SRMs) and is routinely used for the quantitative analysis of amino acids. nist.gov The use of 13C and/or 15N labeled internal standards is preferred over deuterium-labeled ones, as the latter can sometimes exhibit slightly different chromatographic retention times. nist.gov
Example of Analytes Quantified using IDMS with Labeled Tyrosine:
| Analyte | Labeled Internal Standard | Mass Transition (m/z) |
| ortho-tyrosine | 13C6 ortho-tyrosine | 136 -> 142 |
| meta-tyrosine | 13C6 meta-tyrosine | 136 -> 142 |
| o,o′-dityrosine | 13C12 o,o′-dityrosine | 315 -> 327 |
| 3-chlorotyrosine | 13C6 3-chlorotyrosine | 170 -> 176 |
| 3-nitrotyrosine | 13C6 3-nitrotyrosine | 181 -> 187 |
| Data derived from studies on oxidized amino acid analysis. nih.gov |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Cellular Uptake Studies
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and some non-metals at very low concentrations. rsc.org While not directly measuring the L-tyrosine (3-13C) molecule, ICP-MS plays a crucial role in cellular uptake studies, particularly in the context of boron neutron capture therapy (BNCT). mdpi.com
In BNCT, boron-containing compounds like L-para-boronophenylalanine (BPA) are delivered to cancer cells. The uptake of BPA is mediated by amino acid transporters such as the L-type amino acid transporter 1 (LAT-1), which also transports L-tyrosine. mdpi.com By pre-incubating cells with L-tyrosine, a phenomenon known as "trans-stimulation" can be investigated, where the uptake of another substrate (BPA) might be influenced. mdpi.com ICP-MS is then used to measure the total boron content within the cells, providing a quantitative measure of BPA uptake. mdpi.commdpi.com Single-cell ICP-MS (SC-ICP-MS) further allows for the quantification of boron on an individual cell basis, revealing cellular heterogeneity in uptake. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in L-TYROSINE (3-13C) Research
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution and in the solid state. The use of stable isotopes like 13C is fundamental to many advanced NMR experiments.
Biomolecular NMR for Structural and Dynamic Studies of Macromolecules
The incorporation of 13C-labeled amino acids, such as L-tyrosine (3-13C), into proteins is a cornerstone of modern biomolecular NMR. isotope.comisotope.com The presence of the 13C nucleus, which has a nuclear spin, allows for the use of a wide array of multidimensional NMR experiments that are not possible with the naturally abundant, spin-zero 12C isotope. chemie-brunschwig.chckisotopes.com
The ability to produce proteins labeled with 15N and 13C has led to significant advancements in protein NMR, enabling the development of triple-resonance experiments. chemie-brunschwig.chckisotopes.com These experiments form the basis for the sequential assignment of protein backbone and sidechain resonances, which is the first step in determining a protein's three-dimensional structure. chemie-brunschwig.chckisotopes.com Furthermore, the study of 13C relaxation parameters provides invaluable insights into the dynamics of proteins on a wide range of timescales, from picoseconds to seconds. This information is crucial for understanding protein function, allosteric regulation, and conformational changes upon ligand binding.
Advancements in Protein NMR Enabled by 13C Labeling:
| Advancement | Description | Impact |
| Triple-Resonance Experiments | Experiments like HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH link adjacent amino acid residues through the carbon backbone. | Greatly simplifies and increases the reliability of protein resonance assignment. chemie-brunschwig.chckisotopes.com |
| Structural Determination | The assigned resonances are used to interpret Nuclear Overhauser Effect (NOE) data, which provides distance constraints for structure calculation. | Enables the determination of high-resolution 3D structures of proteins in solution. |
| Dynamics Studies | Measurement of 13C relaxation rates (T1, T2, and heteronuclear NOE) provides information on the flexibility of the protein backbone and sidechains. | Reveals functionally important motions and conformational exchange processes. |
Carbon-13 NMR for Tracing Biosynthetic Incorporation Patterns
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a key analytical tool for tracing the metabolic fate of L-TYROSINE (3-13C). tum.de This non-destructive technique allows for the precise identification of the position of the ¹³C label within molecules, providing direct evidence of its incorporation into various biosynthetic products. researchgate.net
In a notable study, researchers administered L-[3-¹³C]tyrosine to Morus alba cell cultures to investigate the biosynthesis of chalcomoracin (B1204337) and kuwanon J. cdnsciencepub.com The ¹³C-NMR spectra of the isolated compounds revealed specific enrichment at certain carbon positions, demonstrating that L-tyrosine was a direct precursor. cdnsciencepub.com The incorporation of the ¹³C label from L-[3-¹³C]tyrosine into these molecules provided clear evidence of the biosynthetic pathway. cdnsciencepub.com
The utility of ¹³C-NMR extends to metabolic flux analysis, where the transfer of labeled atoms from a precursor like L-TYROSINE (3-13C) into a target molecule can be visualized and quantified over time. tum.de This is often achieved by analyzing ¹³C-¹³C couplings, which provides detailed insights into the connectivity of the carbon skeleton in the newly synthesized molecules. tum.de While ¹³C-NMR is powerful, its relatively low sensitivity can be a limitation, sometimes necessitating the use of specialized probes or higher concentrations of the labeled compound. researchgate.net
Table 1: Research Findings on ¹³C-NMR Tracing of L-TYROSINE (3-13C)
| Study Focus | Organism/System | Key Finding | Citation |
|---|---|---|---|
| Biosynthesis of chalcomoracin and kuwanon J | Morus alba cell cultures | L-[3-¹³C]tyrosine was incorporated into chalcomoracin and kuwanon J, with ¹³C-NMR confirming the specific labeling pattern. | cdnsciencepub.com |
| General metabolic flux analysis | Various | ¹³C-NMR with analysis of ¹³C-¹³C couplings allows for the visualization of time-resolved joint transfer of labeled atoms from a precursor to a target molecule. | tum.de |
Integration of Multiple Isotopic Tracers (e.g., 2H, 15N) with L-TYROSINE (3-13C) in Advanced Methodologies
To gain a more comprehensive understanding of complex metabolic networks, L-TYROSINE (3-13C) is often used in conjunction with other stable isotopes, such as Deuterium (B1214612) (²H) and Nitrogen-15 (¹⁵N). e-acnm.org This multi-isotope approach allows for the simultaneous tracing of different parts of a molecule or multiple metabolic pathways. researchgate.net For instance, while ¹³C labeling tracks the carbon skeleton, ¹⁵N labeling can trace the path of the amino group, and ²H can be used to study specific enzymatic reactions or the flow of reducing equivalents. ckisotopes.comnih.gov
The use of multiple isotopes is particularly valuable in protein studies using NMR and mass spectrometry. nih.gov For example, proteins can be produced that are uniformly labeled with ¹⁵N and selectively labeled with ¹³C at specific amino acid residues, including tyrosine. This strategy aids in the assignment of NMR signals and the determination of protein structure and dynamics. acs.org In metabolic flux analysis, combining ¹³C, ¹⁵N, and ²H tracers provides a more detailed and constrained model of cellular metabolism. researchgate.net
The analysis of samples labeled with multiple isotopes typically requires sophisticated analytical techniques, such as high-resolution mass spectrometry (e.g., Orbitrap) or multi-dimensional NMR spectroscopy, to differentiate and quantify the various isotopologues. alexandraatleephillips.com
Table 2: Examples of Multiple Isotopic Tracer Integration with L-TYROSINE (3-13C)
| Isotope Combination | Application | Key Advantage | Citation |
|---|---|---|---|
| ¹³C, ¹⁵N, ²H | Protein NMR spectroscopy | Facilitates resonance assignment and structural analysis of large proteins and protein complexes. | queensu.ca |
| ¹³C, ¹⁵N | Metabolic flux analysis | Provides a more constrained model of metabolic pathways by tracking both carbon and nitrogen flow. | researchgate.net |
| ¹³C, ²H | Studying enzymatic reactions | Allows for detailed investigation of reaction mechanisms and stereochemistry. | nih.gov |
Chromatographic Separation Techniques (e.g., HPLC) for L-TYROSINE (3-13C) and its Metabolites
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purification of L-TYROSINE (3-13C) and its various metabolites from complex biological mixtures prior to analysis by mass spectrometry or NMR. cuni.cz The separation is crucial for accurate quantification and to avoid interference from other compounds present in the sample. cuni.cz
Reverse-phase HPLC is a commonly employed method for the separation of tyrosine and its derivatives. researchgate.netpsu.edu In this technique, a nonpolar stationary phase is used with a polar mobile phase. By carefully controlling the composition of the mobile phase, often through a gradient elution, a good separation of structurally similar compounds can be achieved. acs.org For instance, a study on the oxidation products of L-tyrosine utilized reverse-phase HPLC to separate the various products, which were then subjected to further structural analysis. researchgate.net
The choice of detector for HPLC is critical. UV detectors are often used for aromatic amino acids like tyrosine due to their strong absorbance in the UV region. psu.edu More advanced setups couple HPLC with mass spectrometry (LC-MS), which provides both separation and highly sensitive detection and identification of the labeled compounds and their metabolites. nih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further improved the speed and resolution of these separations. mdpi.com
Table 3: HPLC Methods for L-TYROSINE (3-13C) and Metabolite Separation
| Technique | Application | Key Features | Citation |
|---|---|---|---|
| Reverse-Phase HPLC | Separation of L-tyrosine oxidation products | Effective separation of structurally similar derivatives. | researchgate.net |
| HPLC with UV detection | Direct measurement of phenylalanine and tyrosine in plasma | Simple and direct quantification based on UV absorbance. | psu.edu |
| UHPLC-ESI-MS/MS | Simultaneous analysis of multiple metabolites in plasma and urine | High-throughput, sensitive, and specific quantification. | nih.gov |
Applications of L Tyrosine 3 13c in Metabolic Pathway Elucidation
Investigation of Aromatic Amino Acid Metabolism and Interconversion
The use of ¹³C-labeled L-Tyrosine is fundamental to understanding the intricate relationship between the aromatic amino acids phenylalanine and tyrosine. These studies provide critical data on how the body maintains homeostasis of these essential compounds.
Phenylalanine is an essential amino acid that is converted to tyrosine through a process called hydroxylation, catalyzed by the enzyme phenylalanine hydroxylase. nih.govyoutube.com This conversion is the primary source of endogenous tyrosine synthesis. nih.gov Isotope tracers such as ¹³C-labeled tyrosine, in conjunction with deuterated phenylalanine, are employed to quantify the rate of this conversion, known as the whole-body phenylalanine hydroxylation flux.
In studies involving primed, constant oral infusions of labeled amino acids, researchers can determine how dietary intake of phenylalanine affects the rate of its conversion to tyrosine. By measuring the isotopic enrichment in blood and expired CO₂, it is possible to calculate the flux through this pathway. Research has shown that the diurnal pattern in phenylalanine and tyrosine kinetics is dependent on the level of phenylalanine intake. nih.gov For instance, at generous intakes of phenylalanine, the body maintains a positive tyrosine balance, while at low intakes, the balance becomes negative, indicating that the rate of tyrosine oxidation exceeds its synthesis from phenylalanine and dietary intake. nih.gov
| Dietary Phenylalanine Intake (mg/kg/day) | Whole-Body Tyrosine Balance | Aromatic Amino Acid (AAA) Balance | Key Finding |
| 18.5 (Low) | Negative | Negative | Insufficient phenylalanine to meet tyrosine needs. nih.gov |
| 35.6 (Intermediate) | Equilibrium | Equilibrium | Phenylalanine intake is adequate to maintain balance. nih.gov |
| 96.6 (Generous) | Equilibrium | Positive | Excess phenylalanine contributes to a positive AAA pool. nih.gov |
Tyrosine that is not used for protein synthesis or the creation of other biomolecules is catabolized through oxidation. Using tracers like [1-¹³C]tyrosine is an effective method for measuring whole-body tyrosine oxidation. nih.gov The carboxyl carbon of the tyrosine molecule is released as ¹³CO₂ early in the degradation pathway, which can be captured in expired air and measured to determine the rate of oxidation. nih.gov
Tracing Melanin (B1238610) Biosynthesis Pathways
Melanin, the pigment responsible for coloration in skin, hair, and eyes, is synthesized from tyrosine in specialized organelles called melanosomes. nih.govyoutube.com Using uniformly ¹³C-labeled tyrosine ([U-¹³C]-tyrosine) allows for the direct measurement of newly synthesized melanin intermediates and provides insights into the regulation of this pathway. nih.gov
Melanin exists in two primary forms: the brown-black pigment eumelanin (B1172464) and the red-yellow pigment pheomelanin. Both are derived from the common precursor L-DOPA, which is formed from tyrosine. researchgate.netskinwhiteningscience.com The pathway diverges at the dopaquinone (B1195961) stage; in the absence of cysteine, the pathway leads to eumelanin, while the presence of cysteine shunts the pathway toward pheomelanin synthesis. skinwhiteningscience.com
Stable isotope tracing with [U-¹³C]-tyrosine followed by liquid chromatography-mass spectrometry (LC-MS) enables researchers to track the incorporation of the labeled carbon into specific intermediates of both eumelanin (e.g., 5,6-dihydroxyindole-2-carboxylic acid, DHICA) and pheomelanin pathways. nih.gov This method can distinguish between de novo synthesis and the degradation of existing melanin. nih.gov Studies using this technique have confirmed that melanocytes from individuals with different genetic backgrounds (e.g., variations in the MC1R gene) exhibit different rates of eumelanin and pheomelanin synthesis, providing a quantitative measure of "mixed melanogenesis". nih.gov
The conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in melanin synthesis, catalyzed by the enzyme tyrosinase. skinwhiteningscience.comcreative-proteomics.com L-DOPA is a critical branch-point metabolite, also serving as a precursor for the neurotransmitter dopamine (B1211576). creative-proteomics.com Fate-tracing experiments using [U-¹³C]-tyrosine have revealed that the synthesis of L-DOPA is controlled by multiple factors. nih.gov
For example, pharmacologic manipulation of melanosomal pH has been shown to differentially affect eumelanin and pheomelanin production. nih.gov Furthermore, the baseline activity of the MC1R receptor, a key regulator of pigmentation, influences how L-DOPA is utilized. In melanocytes with inactive MC1R signaling, there is a predominant reduction in eumelanin synthesis, but also a small decrease in pheomelanin synthesis, suggesting that L-DOPA may be diverted to other metabolic fates under these conditions. nih.gov The ability to precisely quantify newly synthesized ¹³C-L-DOPA provides a powerful tool to investigate the complex regulatory mechanisms governing its production and use. nih.gov
| Condition / Factor | Effect on Eumelanin Synthesis | Effect on Pheomelanin Synthesis | Key Finding |
| Inactive MC1R Signaling | Predominantly reduced | Slightly reduced | Loss of MC1R signaling primarily impacts eumelanin but also affects pheomelanin production. nih.gov |
| V-ATPase Inhibition | Increased | Increased | Elevation of melanosomal pH increases synthesis of both melanin types, with a more pronounced effect on eumelanin. nih.gov |
Neurotransmitter Precursor Flux Analysis in Model Systems
Tyrosine is the direct precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine (B1679862), and epinephrine. nih.govnih.gov The metabolic pathway begins with the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this process. creative-proteomics.comnih.gov L-DOPA is then converted to dopamine. creative-proteomics.com
The use of ¹³C-labeled tyrosine as a tracer in model systems, such as cell cultures or in animal studies, allows for the direct measurement of the flux through this critical neurochemical pathway. By administering labeled tyrosine and subsequently measuring the isotopic enrichment in dopamine and its metabolites (e.g., homovanillic acid), researchers can quantify the rate of dopamine synthesis and turnover. nih.gov
This technique is invaluable for studying how various factors—such as neuronal activity, drug administration, or genetic modifications—affect neurotransmitter dynamics. For example, flux analysis can demonstrate how the availability of the precursor tyrosine might influence dopamine production under conditions of high neuronal demand. Such studies provide critical insights into the regulation of neurotransmitter systems and can help elucidate the pathophysiology of disorders associated with dopaminergic dysfunction, such as Parkinson's disease. nih.gov
Catecholamine Biosynthesis and Turnover (Dopamine, Norepinephrine)
L-Tyrosine is the essential precursor for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine and norepinephrine. The use of L-TYROSINE (3-13C) enables researchers to monitor the rate of synthesis and turnover of these crucial signaling molecules in vivo. When L-TYROSINE (3-13C) is introduced into a biological system, it is taken up by catecholaminergic neurons and enters the synthesis pathway. nih.gov
The turnover of dopamine and norepinephrine can be assessed by measuring the rate at which the ¹³C label is incorporated into these molecules and their metabolites. Studies have shown that administration of L-Tyrosine can elevate the levels of catecholamine metabolites, indicating an increased turnover rate. For instance, in vivo microdialysis studies in rats have demonstrated that increasing L-Tyrosine availability leads to a significant elevation in the extracellular levels of dopamine and norepinephrine metabolites such as dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 3-methoxy-4-hydroxyphenylglycol (MHPG). nih.gov While these studies did not specifically use L-TYROSINE (3-13C), they illustrate the principle that tracking the fate of the precursor can reveal the dynamics of the pathway.
The data below, derived from a study on the effects of L-Tyrosine administration on catecholamine metabolites in the rat medial prefrontal cortex (MPFC), illustrates the impact on turnover.
Effects of L-Tyrosine Administration on Catecholamine Metabolite Levels in Rat MPFC
| Metabolite | Treatment Group | Concentration (µM) | Percentage Change from Baseline (Mean ± SEM) |
|---|---|---|---|
| DOPAC | Vehicle | - | -5.6 ± 3.2 |
| L-Tyrosine | 250 - 1000 | +45.2 ± 8.1 | |
| HVA | Vehicle | - | -2.1 ± 4.5 |
| L-Tyrosine | 1000 | +38.7 ± 7.3 | |
| MHPG | Vehicle | - | +2.3 ± 5.1 |
| L-Tyrosine | 500 - 1000 | +55.4 ± 9.2* |
Enzymatic Conversions in Catecholamine Synthesis
The biosynthesis of catecholamines from L-Tyrosine involves a series of enzymatic conversions. caymanchem.com The use of L-TYROSINE (3-13C) allows for the detailed study of these individual steps.
The initial and rate-limiting step in catecholamine synthesis is the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme Tyrosine Hydroxylase (TH). researchgate.netnih.govmsu.edu By supplying L-TYROSINE (3-13C) as the substrate, the activity of TH can be precisely quantified by measuring the rate of formation of ¹³C-labeled L-DOPA. While direct studies utilizing L-TYROSINE (3-13C) for this specific purpose are not widely published, the principle has been demonstrated using other isotopically labeled forms of tyrosine, such as [14C]tyrosine. medchemexpress.comnih.gov These studies have been instrumental in establishing the regulatory role of Tyrosine Hydroxylase in catecholamine production. medchemexpress.com
Following its synthesis, L-DOPA is rapidly converted to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC). creative-proteomics.com Subsequently, in noradrenergic neurons, dopamine is converted to norepinephrine by dopamine β-hydroxylase. youtube.com Tracing the flow of the ¹³C label from L-TYROSINE (3-13C) through these intermediates to the final products provides a dynamic view of the entire enzymatic cascade.
Metabolic Flux Analysis (MFA) with L-TYROSINE (3-13C)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com The use of stable isotope tracers, such as L-TYROSINE (3-13C), is central to ¹³C-MFA. creative-proteomics.comnih.gov
In the context of catecholamine metabolism, L-TYROSINE (3-13C) can be introduced into cell cultures or administered in vivo. As the labeled tyrosine is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can mathematically model and calculate the flux through the catecholamine biosynthesis pathway. nih.gov
While the application of ¹³C-MFA with L-TYROSINE (3-13C) specifically for the catecholamine pathway is an area of ongoing research, the methodology has been widely applied to other metabolic networks, such as central carbon metabolism using ¹³C-labeled glucose. creative-proteomics.com The principles of ¹³C-MFA are directly transferable to the study of aromatic amino acid metabolism, offering the potential to gain a quantitative understanding of how factors like disease states or drug treatments affect the production rates of dopamine and norepinephrine.
L Tyrosine 3 13c in Protein Dynamics and Proteomics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and accurate mass spectrometry-based technique for quantitative proteomics. wikipedia.orgnih.govcreative-proteomics.com It allows for the comparison of protein abundance between different cell populations by metabolically incorporating "light" and "heavy" amino acids. creative-proteomics.com
The core principle of SILAC involves growing two populations of cells in otherwise identical culture media, with the exception of specific amino acids. creative-proteomics.com One population is cultured in a "light" medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C). The other population is grown in a "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., containing ¹³C or ¹⁵N). nih.gov Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. creative-proteomics.comisotope.com
Once labeling is complete, the cell lysates from the "light" and "heavy" populations are combined. nih.gov Proteins are then typically digested into peptides, and the samples are analyzed by mass spectrometry. nih.gov Because the "heavy" and "light" peptides are chemically identical but have a known mass difference, they appear as a doublet in the mass spectrum. wikipedia.org The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations. wikipedia.orgresearchgate.net A key advantage of SILAC is that the samples are mixed at an early stage, minimizing experimental variability that can arise from separate sample processing. nih.govacs.org
Methodological enhancements have expanded the capabilities of SILAC. "Pulsed SILAC" (pSILAC) allows for the study of protein synthesis and turnover dynamics by introducing the heavy amino acid for a defined period. nih.gov Another advancement is "Super-SILAC," which uses a mixture of several SILAC-labeled cell lines as an internal standard, enabling the quantification of proteins in tissues and other non-dividing cells that are difficult to label directly. researchgate.net Furthermore, the development of multiplexed SILAC, using different isotopes of the same amino acid, allows for the simultaneous comparison of more than two conditions. nih.govresearchgate.net
Table 1: Key Principles and Enhancements of SILAC
| Feature | Description |
| Core Principle | Metabolic incorporation of "light" (natural isotope) and "heavy" (stable isotope-labeled) amino acids into proteins of different cell populations for relative quantification via mass spectrometry. wikipedia.orgcreative-proteomics.comcreative-proteomics.com |
| Early Mixing | Combining cell lysates from different conditions before protein extraction and digestion minimizes sample handling errors and experimental bias. nih.govacs.org |
| Pulsed SILAC (pSILAC) | A variation where the "heavy" amino acid is introduced for a specific duration to measure protein synthesis and degradation rates over time. nih.gov |
| Super-SILAC | Utilizes a "heavy" labeled proteome from a mixture of relevant cell lines as a spike-in standard for quantifying proteins in unlabeled tissues or clinical samples. researchgate.net |
| Multiplexing | The use of amino acids with different stable isotopes (e.g., medium and heavy) allows for the comparison of three or more experimental conditions in a single experiment. nih.govresearchgate.net |
In SILAC experiments, the choice of heavy amino acids is crucial. Arginine and lysine (B10760008) are the most commonly used because the enzyme trypsin, which is widely used to digest proteins into peptides for mass spectrometry analysis, cleaves specifically at these residues. nih.gov This ensures that most resulting peptides will contain a label. However, other amino acids, including tyrosine, can also be utilized. nih.govnih.gov
L-Tyrosine (3-¹³C) is one of the isotopically labeled forms of tyrosine used in the preparation of heavy SILAC media. The ¹³C isotope is stable and non-radioactive, making it safe to handle. nih.gov When cells are grown in a medium where standard L-tyrosine is replaced with L-Tyrosine (3-¹³C), this heavy amino acid is incorporated into newly synthesized proteins. The resulting mass shift in peptides containing this labeled tyrosine allows for their differentiation from their "light" counterparts during mass spectrometric analysis. The use of ¹³C-labeled amino acids is often preferred over deuterium (B1214612) (²H)-labeled ones, as the latter can sometimes cause a shift in the retention time during liquid chromatography, which can complicate quantification. nih.gov
The incorporation of L-Tyrosine (3-¹³C) into proteins enables the detailed study of protein dynamics. By using pulsed SILAC techniques, researchers can track the rate of synthesis and degradation of specific proteins. For instance, after a pulse with a heavy amino acid like L-Tyrosine (3-¹³C), the rate at which the heavy-to-light peptide ratio increases provides a measure of the protein's synthesis rate. thermofisher.com Conversely, by switching cells from a heavy to a light medium, the decrease in the heavy-to-light ratio over time can be used to determine the protein's degradation rate. thermofisher.com
This approach has been instrumental in understanding changes in the proteome in response to various stimuli, such as drug treatments or changes in cellular conditions. nih.govbiologists.com For example, SILAC has been used to quantify changes in protein phosphorylation, a key post-translational modification in cell signaling. By combining SILAC with methods to enrich for phosphorylated peptides (phosphoproteomics), it is possible to identify and quantify dynamic changes in signaling pathways. nih.gov A 5-plex SILAC method has even been developed using isotopically labeled tyrosine to investigate the dynamics of tyrosine phosphorylation. nih.gov
Table 2: Research Findings from SILAC Studies
| Research Area | Findings |
| Cancer Cell Proteomics | Comparison of metastatic and non-metastatic prostate cancer cell lines using SILAC identified over 1,300 proteins, with 20% showing more than a 3-fold difference in expression. cuni.cz |
| Endoplasmic Reticulum Stress | SILAC-based proteomics quantified changes in the abundance of over 6,000 proteins in HeLa cells undergoing ER stress, revealing that over 900 proteins increased and over 1,300 proteins decreased in expression. biologists.com |
| Nucleolar Proteome Dynamics | Using a triple-labeling SILAC approach, researchers tracked the kinetic recruitment of proteins to the nucleolus upon inhibition of transcription. cuni.cz |
Studies of Protein Turnover Rates
Beyond cell culture, stable isotope-labeled amino acids like L-Tyrosine (3-¹³C) are crucial for studying protein turnover in whole organisms, providing insights into metabolism in various physiological and pathological states.
The continuous infusion of a stable isotope-labeled amino acid, such as a ¹³C-labeled tyrosine or phenylalanine, into the bloodstream allows for the measurement of whole-body protein synthesis and breakdown. atsjournals.orgoup.com During the infusion, the labeled amino acid acts as a tracer. The rate at which the tracer is incorporated into total body protein is a measure of whole-body protein synthesis, while the rate at which it is released from protein through breakdown can also be determined. karger.com
For example, studies have utilized primed constant intravenous infusions of L-[ring-¹³C₆]-phenylalanine and L-[3,5-²H₂]-tyrosine to assess protein turnover. oup.com Phenylalanine is converted to tyrosine in the body, and by tracing both, a more comprehensive picture of aromatic amino acid metabolism and protein turnover can be obtained. cambridge.org These methods have been applied to understand how conditions like chronic obstructive pulmonary disease (COPD) and cirrhosis affect protein metabolism. atsjournals.orgnih.gov In patients with COPD, studies using phenylalanine and tyrosine tracers revealed elevated levels of protein turnover compared to healthy controls. atsjournals.org
Table 3: Whole-Body Protein Turnover in Different Conditions
| Condition | Key Findings | Tracer Amino Acids Used |
| Chronic Obstructive Pulmonary Disease (COPD) | Patients with COPD exhibited higher rates of whole-body protein synthesis and breakdown, indicating an elevated protein turnover compared to healthy controls. atsjournals.org | L-[ring-²H₅]phenylalanine, L-[ring-²H₂]tyrosine, L-[1-¹³C]leucine |
| Cirrhosis | Patients with cirrhosis showed a normal whole-body leucine (B10760876) flux but elevated leucine oxidation, leading to a 17% depression in whole-body protein synthesis. nih.gov | L-[1-13C]leucine |
| Cardiac Cachexia | Patients with cardiac cachexia had a greater net negative protein balance across leg tissue, associated with an increased rate of myofibrillar protein breakdown. nih.gov | L-[1-13C]leucine |
For instance, studies in rodent models have used heavy water (²H₂O) labeling combined with mass spectrometry to measure the synthesis rates of hundreds of proteins simultaneously in skeletal muscle. jci.org Similarly, L-[ring-¹³C₆]-phenylalanine has been used to trace its conversion to L-[ring-¹³C₆]-tyrosine within lung tumor tissues in mouse xenograft models, allowing for the spatiotemporal analysis of local amino acid metabolism. acu.edu.au These preclinical studies are vital for understanding disease mechanisms and for the early assessment of therapeutic interventions. jci.org
Investigation of Tyrosine Phosphorylation Events in Signaling Pathways
The reversible phosphorylation of tyrosine residues is a critical mechanism for regulating a vast array of biological processes, including cellular signaling, growth, and differentiation. pnas.org Dysregulation of these phosphorylation events is often implicated in diseases like cancer. pnas.org Understanding the molecular intricacies of these signaling pathways requires methods that can identify the specific proteins being phosphorylated (kinase substrates) and quantify the changes in their phosphorylation state over time. pnas.org Stable isotope labeling with amino acids in cell culture (SILAC) has emerged as a powerful mass spectrometry-based proteomics strategy to achieve this. creative-proteomics.comspringernature.com By metabolically incorporating amino acids containing heavy isotopes, such as L-Tyrosine (3-13C), into the entire proteome, researchers can accurately distinguish and quantify proteins and their modifications between different cell populations. creative-proteomics.comspringernature.com Heavy-labeled tyrosine is particularly valuable for identifying substrates of tyrosine kinases and investigating the dynamic changes in protein tyrosine phosphorylation. creative-proteomics.comresearchgate.net
Identification of Tyrosine Kinase Substrates
A primary application of L-Tyrosine (3-13C) in proteomics is the identification of direct substrates for protein tyrosine kinases. The SILAC methodology provides a robust framework for this purpose. creative-proteomics.comacs.org In a typical experiment, one population of cells is grown in a medium containing the normal "light" amino acids, while another population is grown in a medium with "heavy" amino acids, such as 13C-labeled tyrosine. creative-proteomics.com This ensures near-complete incorporation of the labeled amino acids into all newly synthesized proteins. creative-proteomics.com
To identify substrates of a specific kinase, like the c-Src tyrosine kinase which plays a crucial role in signal transduction, a constitutively active form of the kinase can be overexpressed in the "heavy" cell population. acs.org After allowing time for the kinase to phosphorylate its substrates, the "heavy" and "light" cell lysates are combined. researchgate.net Tyrosine-phosphorylated proteins are then enriched from the mixture and analyzed by mass spectrometry. researchgate.netacs.org
Substrates of the kinase will show a high ratio of heavy to light peptide signals in the mass spectrometer, while non-specific background proteins will have a ratio close to one. acs.org This approach not only allows for the identification of novel substrates but also distinguishes them from contaminating proteins that may bind non-specifically during the enrichment process. acs.org
One study successfully used this SILAC-based approach to identify new substrates for the c-Src tyrosine kinase in human embryonic kidney 293T cells. acs.orgnih.gov The researchers identified numerous novel substrates in addition to proteins already known to be substrates or interactors of the Src kinase family. acs.orgnih.gov
| Category | Number Identified | Examples |
| Novel c-Src Substrates | 26 | RNA binding motif 10, EWS1, Bcl-2 associated transcription factor, NICE-4, FUSE-binding protein 1, TRK-fused gene |
| Known Src/Src-family Substrates & Interactors | 10 | N/A |
| Table 1: Summary of c-Src tyrosine kinase substrates identified using a SILAC-based quantitative proteomics approach. The study successfully distinguished between known and 26 novel substrates. acs.orgnih.gov |
This strategy of using stable isotope-labeled amino acids coupled with mass spectrometry has proven to be a highly effective and high-throughput method for discovering the direct targets of tyrosine kinases. nih.gov
Quantitative Analysis of Protein Tyrosine Phosphorylation Dynamics
Beyond identifying static substrate lists, understanding the temporal dynamics of phosphorylation is crucial for deciphering signaling networks. nih.gov L-Tyrosine (3-13C) and other isotopically labeled amino acids are central to methods designed to quantify these dynamic changes. researchgate.netnih.gov Advanced SILAC strategies allow for the comparison of multiple cellular states or time points within a single experiment, a technique known as multiplexing. nih.gov
For instance, a 5-plex SILAC method has been developed specifically to monitor the dynamics of tyrosine phosphorylation. nih.gov This approach uses different isotopic versions of lysine, arginine, and tyrosine (including 13C-labeled tyrosine) to create five distinct, metabolically labeled cell populations. nih.gov These populations can be used to represent a time course following a specific stimulus, such as treatment with a kinase inhibitor drug. nih.gov
In a study investigating the effects of the drug erlotinib (B232) on a breast cancer cell line, this 5-plex SILAC method was used to track changes in tyrosine phosphorylation over several time points. nih.gov After treating the differentially labeled cells, they were combined, and the phosphotyrosine-containing peptides were isolated and analyzed by LC-MS/MS. nih.gov The distinct mass shifts introduced by the isotopic labels allowed for the simultaneous quantification of individual phosphopeptide abundance at each time point. nih.gov
This powerful approach enabled the researchers to generate time profiles for hundreds of unique phosphopeptides, revealing the immediate and downstream effects of the drug on key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. nih.gov
| Metric | Finding |
| Unique Phosphotyrosine Peptides Quantified | 318 |
| Corresponding Proteins Identified | 215 |
| Peptides Identified in All Biological Replicates | 98 (31%) |
| Peptides Identified in at Least Two Replicates | 187 (59%) |
| Table 2: Results from a 5-plex SILAC experiment monitoring phosphotyrosine dynamics in an erlotinib-treated breast cancer cell line. The method allowed for the robust, time-resolved quantification of hundreds of phosphorylation sites in a single experiment. nih.gov |
Enzymatic and Biochemical Reaction Mechanism Studies Utilizing L Tyrosine 3 13c
Tyrosinase Enzyme Kinetics and Reaction Mechanisms
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. plos.orgbrieflands.com It catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of these o-diphenols to o-quinones. plos.orgbrieflands.com The use of L-TYROSINE (3-13C) is critical for dissecting these sequential activities.
Monophenolase and Diphenolase Activity Analysis
Tyrosinase's catalytic action begins with its monophenolase activity, the hydroxylation of a monophenol like L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). plos.orgnih.gov This is followed by its diphenolase activity, where it oxidizes L-DOPA to dopaquinone (B1195961). nih.govmdpi.com The enzyme can exist in different states (oxy, met, and deoxy forms), which participate differently in the two catalytic steps. mdpi.com
The study of tyrosinase from various sources, such as Armillaria ostoyae, reveals that the ratio of monophenolase to diphenolase activity can vary significantly. nih.gov Some tyrosinases exhibit comparable rates for both activities, making them interesting for industrial applications like catechol synthesis. nih.gov Spectrophotometric and spectrofluorometric methods are commonly employed to continuously monitor these activities. nih.gov
By employing L-TYROSINE (3-13C) as the initial substrate, researchers can precisely track the conversion of the labeled tyrosine into L-DOPA and then into subsequent products. 13C-NMR can monitor the appearance of the labeled L-DOPA intermediate, providing a direct measure of the monophenolase rate. Following the disappearance of the 13C-labeled L-DOPA signal or the appearance of subsequent labeled products allows for the quantification of the diphenolase rate. This isotopic labeling helps to distinguish the substrate and product pools clearly, avoiding ambiguity in complex reaction mixtures.
| Enzyme Source | Substrate | K_m (mM) | V_max (nmol/min) | Optimal pH | Optimal Temp (°C) |
| Mushroom Tyrosinase | L-DOPA | 1.54 | 26.4 | 6.8 | - |
| Armillaria ostoyae | L-Tyrosine | - | - | 6.0 | 25 |
| Armillaria ostoyae | L-DOPA | - | - | 6.0 | 25 |
Data compiled from multiple sources. brieflands.comnih.gov
Kinetic Autoactivation and Inhibitor Studies
A characteristic feature of tyrosinase's monophenolase activity is a "lag phase," a delay before the reaction reaches its steady-state rate. plos.orgmdpi.com This lag occurs because the met-tyrosinase (Em) form of the enzyme is inactive on monophenols and requires the product, L-DOPA, to be reduced to the active oxy-tyrosinase (Eox) form. um.es This process, where the product of a reaction accelerates catalysis, is known as kinetic autoactivation. um.es The use of L-TYROSINE (3-13C) allows for a precise measurement of this lag time and the rate of L-DOPA formation that leads to activation.
The development of tyrosinase inhibitors is a significant area of research for applications in medicine (treating hyperpigmentation) and the food industry (preventing browning). brieflands.commdpi.comnih.gov Kinetic analyses are used to determine the mode of inhibition (e.g., competitive, uncompetitive, mixed). brieflands.comnih.gov L-TYROSINE (3-13C) can be a valuable tool in these studies. By monitoring the processing of the labeled substrate in the presence of an inhibitor, researchers can gain a clearer understanding of how the inhibitor affects specific steps of the catalytic cycle, such as substrate binding or product release.
| Inhibitor | Source/Type | Inhibition Type | Target Activity |
| Puerol A | Amorpha fruticosa | Reversible, Competitive | Monophenolase & Diphenolase |
| Kaempferol | Impatiens balsamina | Competitive | Monophenolase > Diphenolase |
| Alpha-Arbutin | Synthetic | Inhibition / Activation | Inhibits Monophenolase, Activates Diphenolase |
| Red Vine Leaf Extract | Vitis vinifera | Competitive | Diphenolase |
| 2,4-dihydroxybenzaldehyde | Synthetic | Competitive | Diphenolase |
Data compiled from multiple sources. plos.orgbrieflands.commdpi.comnih.gov
Tyrosine Hydroxylase Catalytic Mechanisms
Tyrosine hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of crucial catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine. nih.gov It catalyzes the hydroxylation of L-tyrosine to produce L-DOPA. nih.gov Understanding its catalytic mechanism is vital due to its role in neurological disorders.
QM/MM Computational Approaches to Hydroxylation
To investigate the intricate details of the hydroxylation reaction, researchers often turn to combined quantum mechanics/molecular mechanics (QM/MM) computational methods. nih.govacs.orgacs.org These studies model the electronic changes in the active site (QM region) while considering the influence of the surrounding protein structure (MM region).
For the enzyme CYP76AD1, a cytochrome P450 enzyme that hydroxylates L-tyrosine, QM/MM calculations have elucidated a two-step mechanism. nih.govacs.org The reaction begins with the abstraction of a hydrogen atom from the phenolic hydroxyl group of L-tyrosine by the enzyme's active ferryl-oxo species (CpdI), which forms an L-tyrosine radical. nih.gov This is followed by a "radical rebound" step, where the hydroxyl group is transferred to the ortho position of the tyrosine ring, forming the product. nih.gov This second step is identified as the rate-limiting step of the reaction. nih.govnih.gov
The use of L-TYROSINE (3-13C) provides essential experimental data to validate and refine these computational models. Isotopic substitution at the C3 position, the site of hydroxylation, would lead to a kinetic isotope effect (KIE). Measuring the KIE experimentally and comparing it to the values predicted by QM/MM simulations serves as a stringent test of the accuracy of the calculated transition state structures and reaction pathways.
| Enzyme | Proposed Mechanism | Rate-Limiting Step | Activation Energy (kcal/mol) |
| CYP76AD1 | 1. Hydrogen abstraction | Radical rebound | 16.0 |
| 2. Radical rebound |
Tyrosine Phenol-Lyase Catalysis and Quinonoid Intermediates
Tyrosine phenol-lyase (TPL) (EC 4.1.99.2) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to yield phenol, pyruvate, and ammonia (B1221849). nih.govoup.com A key feature of the TPL catalytic cycle is the formation of a quinonoid intermediate. nih.govacs.org This intermediate is formed after the abstraction of the Cα proton from the L-tyrosine substrate, which is bound to the PLP cofactor. nih.gov
Structural studies, including X-ray crystallography, have been used to "trap" and visualize these unstable quinonoid intermediates. nih.govnih.govacs.org By using substrate analogues like 3-fluoro-L-tyrosine or mutant enzymes, researchers have captured snapshots of the quinonoid species within the enzyme's active site. nih.govacs.org These studies reveal that the enzyme's active site undergoes a conformational change from an "open" to a "closed" state, which protects the reactive intermediate from the solvent and correctly positions catalytic residues. nih.gov
The application of L-TYROSINE (3-13C) in such studies would be highly advantageous for spectroscopic analysis. 13C-NMR spectroscopy is exceptionally sensitive to the electronic environment of the labeled carbon. By monitoring the 13C signal from the C3 position of the tyrosine ring, researchers could directly observe the changes in its chemical shift and coupling constants upon formation of the quinonoid intermediate. This provides direct evidence for the electronic redistribution within the aromatic ring during catalysis and offers insights into the stabilization of this key intermediate by the protein environment.
| Enzyme | Cofactor | Key Intermediate | Catalytic Function |
| Citrobacter freundii TPL | Pyridoxal 5'-phosphate (PLP) | Quinonoid | β-elimination of L-Tyrosine |
Other Tyrosine-Metabolizing Enzymes and Pathways (e.g., Tyrosine Ammonia Lyase)
Beyond the well-studied tyrosinase and tyrosine hydroxylase, L-tyrosine is a substrate for various other enzymes. One notable example is Tyrosine Ammonia Lyase (TAL), an enzyme found in certain plants and microbes that deaminates L-tyrosine to produce p-coumaric acid. researchgate.netresearchgate.net This reaction represents an alternative entry point into the phenylpropanoid pathway, which is responsible for synthesizing a vast array of secondary metabolites, including lignin (B12514952), flavonoids, and coumarins. researchgate.netresearchgate.net
In grasses, TAL activity is particularly important, providing a "shortcut" from tyrosine to p-coumaric acid, which can then be used for lignin synthesis. researchgate.net The use of isotopically labeled precursors is a cornerstone of metabolic flux analysis, and L-TYROSINE (3-13C) is perfectly suited for this purpose.
A study using 13C9-L-tyrosine (labeled at all nine carbon positions) in the model grass Brachypodium distachyon demonstrated significant incorporation of the label into the lignin polymer. researchgate.net This provided direct evidence for a highly active metabolic pathway from tyrosine into phenylpropanoids. researchgate.netresearchgate.net Specifically using L-TYROSINE (3-13C) would allow researchers to trace the flow of carbon through this specific ring position into p-coumaric acid and downstream metabolites. By quantifying the amount of the 13C label in various end-products using MS, scientists can determine the relative contribution of the TAL pathway versus other biosynthetic routes, such as the one starting from phenylalanine. researchgate.net
| Enzyme | Organism/Family | Reaction | Pathway |
| Tyrosine Ammonia Lyase (TAL) | Grasses, Microbes | L-Tyrosine → p-Coumaric Acid + NH₃ | Phenylpropanoid Biosynthesis |
Data compiled from multiple sources. researchgate.netresearchgate.net
Cellular and Preclinical Research Models Employing L Tyrosine 3 13c
Mammalian Cell Culture Systems for Stable Isotope Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. nih.gov In this method, cells are cultured in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart. nih.gov L-TYROSINE (3-13C) can be utilized in SILAC-based studies to investigate changes in protein abundance and post-translational modifications, such as tyrosine phosphorylation. nih.gov
For instance, in studies of signaling pathways, cells can be grown in "light" medium containing standard L-tyrosine, while another population is grown in "heavy" medium with L-TYROSINE (3-13C). nih.gov Upon stimulation of a specific pathway, the two cell populations can be mixed, and the proteins isolated. nih.gov Mass spectrometry is then used to identify and quantify the relative abundance of proteins and phosphotyrosine-containing peptides from each population, distinguished by the mass difference conferred by the ¹³C label. nih.gov This approach provides a detailed picture of the signaling cascade. nih.gov
Mammalian cell lines, such as the NG108-15 neuroblastoma-glioma hybrid cell line, have been used in SILAC experiments to study receptor tyrosine kinase signaling. nih.gov The use of ¹³C-labeled amino acids, including labeled tyrosine, is well-established for these applications. nih.govoup.com
Investigation of Amino Acid Transport Mechanisms in Cellular Models
The transport of amino acids across the cell membrane is a fundamental process, and L-TYROSINE (3-13C) serves as a valuable tracer to investigate these mechanisms.
The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a key transporter for large neutral amino acids, including tyrosine. nih.govplos.org It is highly expressed in various tissues and is often upregulated in cancer cells to meet their high demand for nutrients. nih.govplos.org
Studies have utilized labeled forms of tyrosine and its analogs to investigate LAT1 function. For example, the uptake of radiolabeled tyrosine analogs like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) has been shown to be mediated by LAT1 in glioblastoma cells. uni-mainz.de Inhibition studies with unlabeled L-tyrosine compete with the uptake of the labeled tracer, confirming that they share the same transport system. uni-mainz.de By using L-TYROSINE (3-13C), researchers can conduct similar competitive uptake assays and directly measure the transport kinetics of tyrosine via LAT1 using mass spectrometry. uni-mainz.de This approach avoids the use of radioactive materials while providing precise quantification of transporter activity.
The specificity of different amino acid transporters can also be dissected. For instance, while L-tyrosine is a substrate for both LAT1 and LAT2, some of its modified analogs are selective for LAT1. snmjournals.org This selectivity is crucial for developing targeted cancer therapies and diagnostic agents. snmjournals.org Using L-TYROSINE (3-13C) in combination with these analogs in cellular models allows for a detailed characterization of the substrate specificity of these transporters.
LAT1 functions as an obligatory exchanger, meaning it transports one amino acid into the cell while simultaneously exporting another out of the cell. uni-mainz.dearvojournals.org This phenomenon, known as trans-stimulation, can be investigated using L-TYROSINE (3-13C). In this type of experiment, cells are preloaded with an unlabeled amino acid. The efflux of this intracellular amino acid is then measured upon the addition of extracellular L-TYROSINE (3-13C). An increase in the efflux of the intracellular amino acid in the presence of external L-TYROSINE (3-13C) demonstrates the exchange mechanism of the transporter. arvojournals.org
For example, studies have shown that the efflux of preloaded [³H]l-leucine from cells is stimulated by extracellularly applied L-tyrosine, supporting the obligatory exchange function of LAT1. arvojournals.org Similar experiments can be designed with L-TYROSINE (3-13C) to quantify the exchange kinetics more directly and with greater precision using mass spectrometry. Conversely, preloading cells with L-TYROSINE (3-13C) and measuring its efflux in the presence of other extracellular amino acids can help to identify other substrates for the transporter.
Plant and Microbial Cell Cultures for Biosynthetic Pathway Elucidation
In plants and microorganisms, L-tyrosine is a precursor for a wide array of specialized metabolites with important biological activities. mdpi.comresearchgate.net L-TYROSINE (3-13C) is an invaluable tool for tracing the biosynthetic pathways of these compounds.
For example, L-tyrosine is a key building block in the biosynthesis of rosmarinic acid in plants of the Lamiaceae and Boraginaceae families. mdpi.com By feeding plant cell cultures with L-TYROSINE (3-13C), researchers can follow the incorporation of the ¹³C label into rosmarinic acid and its intermediates. mdpi.com Analysis of the labeling pattern in the final product by mass spectrometry or NMR spectroscopy can reveal the specific enzymatic steps and intermediates involved in the pathway. mdpi.com
Similarly, in microbial systems engineered to produce valuable compounds derived from tyrosine, L-TYROSINE (3-13C) can be used to optimize production. asm.org By tracking the flow of the ¹³C label through the metabolic network, researchers can identify bottlenecks in the biosynthetic pathway and engineer the microbes for higher yields. asm.org For instance, if the label from L-TYROSINE (3-13C) accumulates in an intermediate, it suggests that the subsequent enzymatic step is rate-limiting.
In Vivo Preclinical Studies Using L-TYROSINE (3-13C) Tracers
In vivo studies using L-TYROSINE (3-13C) as a tracer allow for the investigation of whole-body amino acid metabolism and organ-specific metabolic fluxes in preclinical animal models.
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. nih.govuclouvain.be The use of stable isotope tracers like L-TYROSINE (3-13C) is central to MFA. nih.gov In a typical preclinical study, an animal model is administered L-TYROSINE (3-13C), and tissue or plasma samples are collected over time. The enrichment of ¹³C in tyrosine and its downstream metabolites is then measured by mass spectrometry. nih.gov
This data, when integrated into a metabolic network model, can provide quantitative information on the rates of tyrosine oxidation, its conversion to other metabolites like catecholamines, and its incorporation into proteins. nih.gov For example, a study in adult humans used a 24-hour oral infusion of L-[1-¹³C]tyrosine to determine whole-body tyrosine oxidation and phenylalanine hydroxylation rates at different phenylalanine intakes. nih.gov Similar protocols can be applied in animal models to study the effects of diet, disease, or therapeutic interventions on aromatic amino acid metabolism.
These studies are critical for understanding metabolic dysregulation in diseases such as cancer and neurological disorders, where tyrosine metabolism is often altered. nih.gov The data obtained from these preclinical models can help in the development of novel diagnostic and therapeutic strategies.
Table of Research Findings using L-TYROSINE (3-13C) and related labeled compounds:
| Research Area | Model System | Labeled Compound Used | Key Findings | Citations |
| Quantitative Proteomics | Mammalian Cell Culture (e.g., NG108-15) | L-lysine ¹³C₆, L-arginine ¹³C₆ | SILAC enables relative quantification of proteins and post-translational modifications. | nih.gov |
| Amino Acid Transport | Human Glioblastoma Cells (LN229) | [³H]L-tyrosine, FET | LAT1 is the primary transporter for tyrosine; FET shares this transport system. | uni-mainz.de |
| Transporter Specificity | Oocyte Expression System | l-¹⁴C-leucine, FAMT | The α-methyl group in FAMT confers selectivity for the LAT1 transporter over LAT2. | snmjournals.org |
| Trans-stimulation | Retinal Capillary Endothelial Cells (TR-iBRB2) | [³H]l-leucine, L-tyrosine | Extracellular L-tyrosine stimulates the efflux of intracellular l-leucine, demonstrating the exchange mechanism of LAT1. | arvojournals.org |
| Biosynthesis | Plant Cell Cultures | L-TYROSINE (3-13C) (hypothetical) | Tracing the ¹³C label can elucidate the biosynthetic pathway of tyrosine-derived metabolites like rosmarinic acid. | mdpi.com |
| Metabolic Flux | Adult Humans (in vivo) | L-[1-¹³C]tyrosine | Determined whole-body tyrosine oxidation and phenylalanine hydroxylation rates to assess aromatic amino acid requirements. | nih.gov |
Future Directions and Advanced Research Perspectives for L Tyrosine 3 13c
Integration of L-TYROSINE (3-13C) Tracing with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)
The true power of L-TYROSINE (3-13C) as a tracer will be realized through its integration with multi-omics platforms. nih.gov By combining stable isotope tracing with genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how cells and organisms respond to various stimuli and how these responses are altered in disease states. aacrjournals.org
In the context of proteomics, L-TYROSINE (3-13C) can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. mdpi.com By growing cells in media containing L-TYROSINE (3-13C), all newly synthesized proteins will incorporate the labeled amino acid. This allows for the precise relative quantification of protein abundance between different experimental conditions. For example, this approach could be used to identify proteins whose synthesis is upregulated or downregulated in cancer cells treated with a tyrosine kinase inhibitor.
Simultaneously, metabolomics analyses can track the incorporation of the 13C label from L-TYROSINE (3-13C) into a wide array of downstream metabolites. nih.gov This provides a dynamic view of metabolic flux through pathways involving tyrosine, such as the synthesis of catecholamines and thyroid hormones. creative-proteomics.com Parallel phosphoproteomics and metabolomics can further elucidate how signaling events, such as tyrosine phosphorylation, regulate metabolic enzyme activity and, consequently, the fate of L-TYROSINE (3-13C). pnas.orgnih.govbiorxiv.org
The integration of these datasets presents a significant bioinformatic challenge, requiring sophisticated computational tools to map the flow of the 13C label across different molecular layers. arxiv.org The ultimate goal is to construct comprehensive models of cellular metabolism that can predict how perturbations, such as drug treatment or genetic mutations, will affect metabolic phenotypes.
The table below illustrates how L-TYROSINE (3-13C) can be integrated with various omics technologies.
| Omics Technology | Application with L-TYROSINE (3-13C) | Research Question Addressed |
| Proteomics (SILAC) | Relative quantification of protein synthesis rates. | Which proteins show altered synthesis in response to a specific stimulus? |
| Metabolomics | Tracing the flux of the 13C label through metabolic pathways. | How does metabolic flux through tyrosine-dependent pathways change in disease? |
| Phosphoproteomics | Correlating changes in protein phosphorylation with metabolic flux. | How do signaling pathways regulate the metabolic fate of tyrosine? |
| Transcriptomics | Identifying changes in gene expression that correlate with metabolic reprogramming. | Which genes are involved in the adaptive metabolic response to altered tyrosine availability? |
Computational Modeling and Simulation of L-TYROSINE (3-13C) Metabolic Fate
Computational modeling is becoming an indispensable tool for interpreting the complex datasets generated by stable isotope tracing experiments. frontiersin.org In the future, sophisticated mathematical models will be developed to simulate the metabolic fate of L-TYROSINE (3-13C) within cells, tissues, and even whole organisms. These models will integrate kinetic parameters of enzymes, transporter efficiencies, and regulatory feedback loops to provide a dynamic and predictive understanding of tyrosine metabolism.
One key area of development will be in the refinement of 13C-Metabolic Flux Analysis (13C-MFA). vanderbilt.edu By feeding L-TYROSINE (3-13C) to a biological system and measuring the isotopic enrichment in various downstream metabolites, 13C-MFA can be used to calculate the rates of metabolic reactions. Future models will incorporate more extensive metabolic networks and will be able to account for cellular compartmentalization, such as the distinct metabolic roles of the cytoplasm and mitochondria. researchgate.net
Furthermore, whole-body models of L-TYROSINE (3-13C) metabolism will be developed to understand its distribution and conversion in different organs. nih.gov These models will be crucial for studying systemic diseases where tyrosine metabolism is dysregulated, such as phenylketonuria or tyrosinemia. By simulating the effects of dietary interventions or pharmacological treatments, these models could help in the development of personalized therapeutic strategies.
The development of these computational tools will require close collaboration between experimental biologists, analytical chemists, and computational scientists. The validation of these models will depend on the generation of high-quality, time-resolved data from L-TYROSINE (3-13C) tracing experiments.
Exploration of L-TYROSINE (3-13C) in Emerging Biochemical Research Areas
The application of L-TYROSINE (3-13C) is expected to expand into several emerging areas of biochemical research, driven by the growing appreciation for the central role of metabolism in a wide range of biological processes.
One such area is the study of the gut microbiome's influence on host metabolism. Gut microbes can metabolize tyrosine into a variety of bioactive compounds that can impact host health. nih.gov By administering L-TYROSINE (3-13C) and tracing the appearance of 13C-labeled microbial metabolites in the host, researchers can elucidate the complex interplay between the gut microbiota and host tyrosine metabolism.
Another exciting frontier is the field of immunometabolism. The metabolic state of immune cells is now understood to be a critical determinant of their function. L-TYROSINE (3-13C) can be used to investigate how immune cells, such as T cells, utilize tyrosine to support their activation, proliferation, and effector functions. creative-proteomics.com This could lead to the development of novel immunotherapies that target metabolic vulnerabilities of immune cells.
Furthermore, the role of tyrosine as a precursor for neurotransmitters like dopamine (B1211576) makes L-TYROSINE (3-13C) a valuable tool for neuroscience research. jofamericanscience.orgnih.govrsc.org By tracing the conversion of L-TYROSINE (3-13C) to 13C-labeled catecholamines in the brain, researchers can gain new insights into the regulation of neurotransmitter synthesis and its dysregulation in neurological and psychiatric disorders.
The table below highlights some of the emerging research areas where L-TYROSINE (3-13C) could be applied.
| Emerging Research Area | Potential Application of L-TYROSINE (3-13C) | Potential Impact |
| Gut Microbiome Research | Tracing the conversion of dietary tyrosine into microbial metabolites. | Understanding the role of the gut microbiome in host health and disease. |
| Immunometabolism | Investigating tyrosine utilization by immune cells during an immune response. | Development of novel immunotherapies targeting metabolic pathways. |
| Neuroscience | Measuring the rate of neurotransmitter synthesis from tyrosine in the brain. | Gaining insights into the pathophysiology of neurological and psychiatric disorders. |
| Cancer Metabolism | Elucidating the role of tyrosine metabolism in supporting tumor growth and metastasis. | Identifying new therapeutic targets in oncology. creative-proteomics.com |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying L-Tyrosine (3-¹³C) in isotopic labeling studies?
- Methodological Answer : Synthesis of isotopically labeled L-tyrosine typically involves enzymatic or chemical incorporation of ¹³C at the C3 position. For purification, thin-layer chromatography (TLC) with solvent systems such as toluene:2-propanol:acetone:acetic acid (23:23:12:9) can separate labeled compounds from unreacted precursors . Post-synthesis, recrystallization in aqueous buffers (pH 7.0) ensures purity, as described in protocols for handling nitrotyrosine derivatives . Safety protocols for isotopic compounds (e.g., minimizing inhalation risks) must align with regulatory guidelines .
Q. How can researchers validate the purity and isotopic enrichment of L-Tyrosine (3-¹³C)?
- Methodological Answer : Combine TLC with ninhydrin staining to confirm amino acid integrity and mobility shifts caused by isotopic labeling . Spectrophotometric analysis (400–540 nm) detects absorbance changes in derivatives, while mass spectrometry (MS) or nuclear magnetic resonance (NMR) quantifies ¹³C enrichment. For example, MS has been used to verify ¹⁴C-labeled tyrosine in enzyme assays .
Q. What are the standard analytical techniques for tracking L-Tyrosine (3-¹³C) in metabolic pathways?
- Methodological Answer : Radiolabeled tracers (e.g., ¹⁴C or ¹³C) are incorporated into reaction cocktails, followed by chromatographic separation (TLC or HPLC) and detection via scintillation counting or isotope-ratio MS . Protocols for monitoring catecholamine synthesis from tyrosine derivatives, including pH adjustments to stabilize intermediates, are detailed in studies on nitrotyrosine formation .
Advanced Research Questions
Q. How can conflicting data on L-Tyrosine’s inhibitory effects in gas hydrate formation be resolved?
- Methodological Answer : Contradictory results (e.g., weak inhibition in hydrate induction time ) require systematic reevaluation of experimental conditions. Control variables such as pH, ionic strength, and co-solvents (e.g., MEG) must be optimized, as solubility changes in acidic environments can alter efficacy . Replicate studies using standardized induction time measurements and error analysis (e.g., standard deviation ranges in triplicate trials) are critical .
Q. What strategies optimize L-Tyrosine (3-¹³C) incorporation into protein synthesis studies?
- Methodological Answer : Use multiresponse optimization (e.g., Design Expert software) to balance enzyme activity (tyrosinase) and substrate concentration (L-tyrosine) for maximal labeling efficiency. Independent validation via triplicate experiments ensures reproducibility, as demonstrated in TLC autography studies . Adjust incubation times and buffer conditions (e.g., phosphate buffer, pH 7.0) to minimize isotopic dilution .
Q. How do researchers address variability in L-Tyrosine’s cognitive effects across stress models?
- Methodological Answer : Design crossover studies with double-blind, placebo-controlled protocols to isolate stress-dependent effects (e.g., catecholamine depletion). For example, cognitive tasks under sleep deprivation or physical stress should measure tyrosine’s ability to restore neurotransmitter synthesis, as outlined in systematic reviews . Statistical power analysis and stratification by stress severity mitigate variability .
Q. What advanced safety protocols apply to handling ¹³C-labeled tyrosine derivatives?
- Methodological Answer : Follow REACH and OSHA guidelines for isotopic compounds, including hazard assessments for inhalation/contact risks . Use argon-saturated buffers to prevent air oxidation during incubation . Emergency procedures (e.g., decontamination with soap/water for skin contact) and waste disposal protocols must align with institutional isotopic safety committees .
Data Analysis and Contradiction Management
Q. How should researchers interpret discrepancies in tyrosine-derived nitro compound formation across studies?
- Methodological Answer : Cross-validate results using complementary techniques. For instance, TLC mobility differences between 3-nitrotyrosine (intense yellow) and nitrite-treated tyrosine (pinkish-brown) should correlate with spectrophotometric absorbance peaks (400–480 nm). Contradictions may arise from trace metal ions in buffers; use deionized water and inert gas purging to standardize conditions .
Experimental Design and Validation
Q. What steps ensure reproducibility in isotopic tracer studies involving L-Tyrosine (3-¹³C)?
- Methodological Answer : Document buffer preparation (e.g., potassium phosphate, pH 7.0) and preincubation steps to control dissolved oxygen levels . Validate protocols via independent replication, as demonstrated in multiresponse optimization trials . Publish raw data (e.g., percent yield, error margins) and statistical codes to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
